Cas no 73438-28-5 (1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-)

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
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- 1-Piperazineethanol, a-(chloromethyl)-4-(2-methoxyphenyl)-
- 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-
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- インチ: 1S/C14H21ClN2O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11H2,1H3
- InChIKey: ZJJVMOCDIGKVAK-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1N1CCN(CC(O)CCl)CC1)C
1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6740978-5.0g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 5g |
$3645.0 | 2023-05-23 | |
Enamine | EN300-6740978-0.5g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 0.5g |
$980.0 | 2023-05-23 | |
Aaron | AR027ZQD-2.5g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 2.5g |
$3413.00 | 2023-12-15 | |
1PlusChem | 1P027ZI1-1g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 1g |
$1615.00 | 2024-04-21 | |
Aaron | AR027ZQD-100mg |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 100mg |
$626.00 | 2025-02-15 | |
1PlusChem | 1P027ZI1-10g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 10g |
$6743.00 | 2023-12-16 | |
Aaron | AR027ZQD-50mg |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 50mg |
$428.00 | 2025-02-15 | |
Aaron | AR027ZQD-1g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 1g |
$1752.00 | 2025-02-15 | |
Enamine | EN300-6740978-0.05g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 0.05g |
$293.0 | 2023-05-23 | |
Enamine | EN300-6740978-0.25g |
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
73438-28-5 | 95% | 0.25g |
$623.0 | 2023-05-23 |
1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-に関する追加情報
Recent Advances in the Study of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5)
1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This molecule, characterized by its piperazine and methoxyphenyl moieties, has been the subject of recent research due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features make it a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas.
Recent studies have focused on the synthesis and optimization of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- to improve its yield and purity. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic processes, have been employed to enhance the efficiency of its production. These innovations are critical for scaling up the compound's synthesis for preclinical and clinical studies, ensuring a reliable supply for further research and development.
In addition to synthetic improvements, the pharmacological properties of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- have been investigated. Preliminary in vitro studies suggest that this compound exhibits moderate binding affinity to certain neurotransmitter receptors, which may underlie its potential therapeutic effects. Researchers are particularly interested in its role as a precursor for the development of new antipsychotic and antidepressant drugs, given the structural similarities to known active pharmaceutical ingredients (APIs) in these categories.
Furthermore, recent computational studies have utilized molecular docking and dynamics simulations to explore the interactions of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- with biological targets. These in silico approaches have provided valuable insights into the compound's binding modes and potential mechanisms of action, guiding the design of more potent and selective derivatives. Such studies are instrumental in reducing the time and cost associated with traditional drug discovery processes.
The safety and toxicological profile of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- have also been a focus of recent research. Early toxicology assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its pharmacokinetics and potential long-term effects, which are essential for advancing it to clinical trials.
In conclusion, 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5) represents a promising candidate for drug development, with recent research highlighting its synthetic accessibility, pharmacological potential, and safety. Continued investigation into its mechanisms of action and optimization of its derivatives will be crucial for realizing its full therapeutic potential. This compound exemplifies the intersection of chemistry and biology in the pursuit of innovative medicines, underscoring the importance of interdisciplinary research in the pharmaceutical sciences.
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